Ethyl 2-amino-6-(trifluoromethyl)nicotinate
CAS No.: 890302-01-9
Cat. No.: VC2674834
Molecular Formula: C9H9F3N2O2
Molecular Weight: 234.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 890302-01-9 |
---|---|
Molecular Formula | C9H9F3N2O2 |
Molecular Weight | 234.17 g/mol |
IUPAC Name | ethyl 2-amino-6-(trifluoromethyl)pyridine-3-carboxylate |
Standard InChI | InChI=1S/C9H9F3N2O2/c1-2-16-8(15)5-3-4-6(9(10,11)12)14-7(5)13/h3-4H,2H2,1H3,(H2,13,14) |
Standard InChI Key | SYWBXHBOURLVKO-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)N |
Canonical SMILES | CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)N |
Introduction
Chemical Identity and Properties
Ethyl 2-amino-6-(trifluoromethyl)nicotinate (CAS: 890302-01-9) is a fluorinated pyridine derivative with molecular formula C9H9F3N2O2 and molecular weight of 234.18 g/mol . The compound features a pyridine ring with strategic functional groups that contribute to its chemical reactivity and biological significance. Also known by synonyms such as 2-amino-6-(trifluoromethyl)nicotinic acid ethyl ester and 3-pyridinecarboxylic acid, 2-amino-6-(trifluoromethyl)-, ethyl ester, this compound has been extensively studied for its applications in various scientific domains .
Physical and Chemical Characteristics
The physical and chemical properties of Ethyl 2-amino-6-(trifluoromethyl)nicotinate are significantly influenced by the electron-withdrawing trifluoromethyl group, which imparts unique reactivity patterns and enhances certain physicochemical properties. The trifluoromethyl group notably increases the compound's lipophilicity, potentially improving its bioavailability in biological systems. This characteristic makes it particularly valuable in medicinal chemistry applications where membrane permeability is a crucial factor.
The amino group at the 2-position represents an active site for further chemical modifications, allowing for diverse derivative synthesis. This functional group versatility contributes to the compound's utility as a building block in organic synthesis. The ethyl ester at the 3-position provides another site for potential transformations, such as hydrolysis to the corresponding carboxylic acid or amidation reactions with various amines .
Spectroscopic Data
Characterization of Ethyl 2-amino-6-(trifluoromethyl)nicotinate is typically performed using standard analytical techniques including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Research indicates that 1H NMR, 13C NMR, and mass spectral analysis have been successfully employed to confirm the structure and purity of this compound and its derivatives . The presence of the trifluoromethyl group creates distinctive splitting patterns in NMR spectra due to coupling with fluorine atoms, serving as a diagnostic feature for structure confirmation.
Table 1 below summarizes the key chemical and physical properties of Ethyl 2-amino-6-(trifluoromethyl)nicotinate:
Synthetic Methodologies
The synthesis of Ethyl 2-amino-6-(trifluoromethyl)nicotinate requires careful consideration of reaction conditions and pathways to achieve optimal yields and purity. Several synthetic approaches have been developed, with varying degrees of efficiency and scalability.
General Synthetic Routes
The preparation of Ethyl 2-amino-6-(trifluoromethyl)nicotinate typically involves multi-step reactions starting from simpler precursors. One established method includes the condensation of ethyl nicotinate with trifluoroacetic acid derivatives, followed by amination processes to introduce the amino group at the 2-position. The electron-withdrawing nature of the trifluoromethyl group influences the reactivity patterns during these synthetic transformations, requiring specific reaction conditions to achieve the desired product.
Industrial Synthesis Considerations
Recent advances in synthetic methodologies have focused on developing efficient processes suitable for industrial-scale production. Research indicates that gram-scale preparation of Ethyl 2-amino-6-(trifluoromethyl)nicotinate and related compounds has been achieved using commercially accessible and inexpensive starting materials . These improved synthetic routes are particularly valuable for industrial applications, as they reduce production costs and minimize the generation of byproducts.
Modern Synthetic Approaches
Recent research has yielded more efficient synthetic methods for preparing Ethyl 2-amino-6-(trifluoromethyl)nicotinate and its derivatives. These improved routes feature higher yields, fewer byproducts, and more straightforward purification procedures . Such advancements significantly enhance the accessibility of this compound for various research and industrial applications.
Table 2 compares different synthetic approaches for Ethyl 2-amino-6-(trifluoromethyl)nicotinate and related compounds:
Chemical Reactivity and Transformations
The unique structural features of Ethyl 2-amino-6-(trifluoromethyl)nicotinate enable diverse chemical transformations, making it a versatile intermediate in organic synthesis.
Reactivity Profile
The reactivity of Ethyl 2-amino-6-(trifluoromethyl)nicotinate is largely influenced by the electron-withdrawing nature of the trifluoromethyl group, which stabilizes intermediates during chemical reactions. This electronic effect, combined with the nucleophilic character of the amino group and the electrophilic nature of the ester functionality, creates a rich landscape for various chemical transformations.
Common Reactions
Ethyl 2-amino-6-(trifluoromethyl)nicotinate can undergo several important chemical reactions:
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Amidation reactions: The ethyl ester group can be converted to various amides through reaction with primary or secondary amines .
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Hydrolysis: Under appropriate acidic or basic conditions, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid.
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Substitution at the amino group: The primary amino group serves as a nucleophile in reactions with electrophiles, leading to N-substituted derivatives.
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Reduction: The ester functionality can potentially be reduced to alcohols using appropriate reducing agents.
The diverse reactivity profile of this compound makes it a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and agrochemicals.
Table 3 summarizes the key chemical transformations of Ethyl 2-amino-6-(trifluoromethyl)nicotinate:
Biological Activity and Applications
Ethyl 2-amino-6-(trifluoromethyl)nicotinate has garnered significant interest due to its potential applications in various scientific and industrial domains, particularly in pharmaceutical and agrochemical development.
Pharmaceutical Applications
The compound shows promise in medicinal chemistry, particularly in the development of antimicrobial and antiviral agents. The trifluoromethyl group enhances biological activity through increased lipophilicity and metabolic stability, while the amino functionality provides a site for further structural modifications to optimize pharmacological properties.
Research indicates that compounds containing the trifluoromethyl pyridine functional group interact with specific biological targets such as enzymes or receptors, contributing to their therapeutic potential. The mechanism of action typically involves specific molecular interactions facilitated by the unique electronic and steric properties of the trifluoromethyl group.
Agrochemical Applications
Ethyl 2-amino-6-(trifluoromethyl)nicotinate and its derivatives have significant relevance in agricultural chemistry, particularly in the development of novel insecticides and pesticides . The presence of the trifluoromethyl pyridine core in various commercial agrochemicals underscores the importance of this structural motif in pest control applications.
Recent research has focused on developing new amine and amide derivatives of trifluoromethyl pyridines with improved therapeutic action for agricultural use . These modifications aim to enhance efficacy, selectivity, and environmental profiles compared to existing agrochemical agents.
Research and Industrial Applications
Beyond its pharmaceutical and agrochemical applications, Ethyl 2-amino-6-(trifluoromethyl)nicotinate serves as a valuable intermediate in the synthesis of various specialty chemicals. The compound is identified for use in laboratory chemicals and the manufacture of chemical compounds , highlighting its utility as a building block in diverse synthetic pathways.
Table 4 summarizes the applications of Ethyl 2-amino-6-(trifluoromethyl)nicotinate:
Structural Comparisons with Related Compounds
Comparing Ethyl 2-amino-6-(trifluoromethyl)nicotinate with structurally related compounds provides valuable insights into structure-property relationships and potential applications.
Positional Isomers and Analogs
Ethyl 2-amino-4-(trifluoromethyl)nicotinate (CAS: 1227508-36-2) represents a positional isomer where the trifluoromethyl group is located at the 4-position instead of the 6-position. This structural difference likely influences the compound's electronic properties, reactivity patterns, and biological activities. Similarly, Ethyl 2-amino-6-(trifluoromethyl)isonicotinate represents another structural variant where the ester group is positioned at the 4-position of the pyridine ring (isonicotinate) rather than the 3-position (nicotinate).
Structure-Activity Relationships
The specific positioning of functional groups in these compounds significantly impacts their biological activities and chemical properties. The electron-withdrawing trifluoromethyl group influences the electron density distribution across the pyridine ring, affecting interactions with biological targets and reactivity in chemical transformations. The position of this group relative to the amino and ester functionalities creates unique electronic environments that can be exploited for various applications.
Table 6 compares Ethyl 2-amino-6-(trifluoromethyl)nicotinate with structurally related compounds:
Future Research Directions
The continued exploration of Ethyl 2-amino-6-(trifluoromethyl)nicotinate and related compounds presents several promising research avenues.
Synthetic Methodology Development
Future research could focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes for Ethyl 2-amino-6-(trifluoromethyl)nicotinate. These efforts may include exploring catalytic methods, flow chemistry techniques, and green chemistry approaches to improve yields, reduce waste, and enhance scalability for industrial production.
Medicinal Chemistry Applications
The unique structural features of Ethyl 2-amino-6-(trifluoromethyl)nicotinate make it an attractive scaffold for medicinal chemistry research. Future studies could explore structure-activity relationships through systematic modifications of the basic structure to develop novel antimicrobial, antiviral, or other therapeutic agents with improved efficacy and safety profiles.
Agrochemical Development
Given the relevance of trifluoromethyl pyridine derivatives in agrochemicals, further investigation of Ethyl 2-amino-6-(trifluoromethyl)nicotinate as a precursor for new pesticides and insecticides represents a promising research direction. Developing derivatives with enhanced selectivity, reduced environmental impact, and improved resistance management could address current challenges in agricultural pest control.
Material Science Applications
The unique electronic properties conferred by the trifluoromethyl group could be exploited in the development of new materials with applications in electronics, photonics, or other fields. Future research might explore the incorporation of this structural motif into larger molecular frameworks for specific material properties.
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